dCTPase Enzymatic Inhibition: Thiophen‑2‑yl vs. Pyridin‑4‑yl Substituent
In the primary dCTPase enzymatic assay, the target compound bearing a thiophen‑2‑yl substituent at the pyridazine 6‑position exhibits an IC₅₀ of 0.85 µM, whereas the direct pyridin‑4‑yl analog (CAS 2380143‑77‑9) shows an IC₅₀ of 2.1 µM under identical conditions [1]. The 2.5‑fold improvement in potency is attributed to the sulphur‑mediated polar interactions and enhanced shape complementarity of the thiophene ring within the enzyme’s hydrophobic sub‑pocket.
| Evidence Dimension | dCTPase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.85 µM |
| Comparator Or Baseline | 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine – IC₅₀ = 2.1 µM |
| Quantified Difference | 2.5‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant human dCTPase, fluorescence‑based nucleotide detection assay, pH 7.4, 30 min incubation |
Why This Matters
Procurement of the thiophenyl derivative directly yields a more potent tool compound, reducing the amount of material required per assay and enabling lower‑dose cellular synergy experiments.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279‑4292. doi:10.1021/acs.jmedchem.7b00182 View Source
